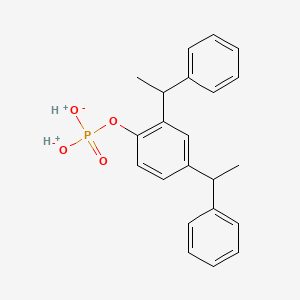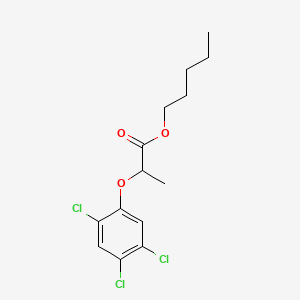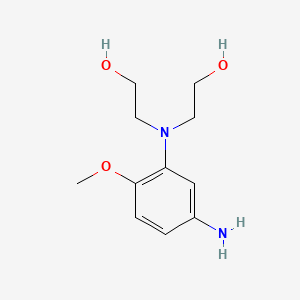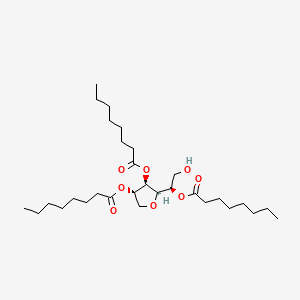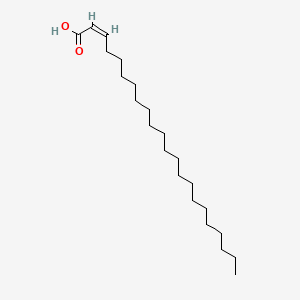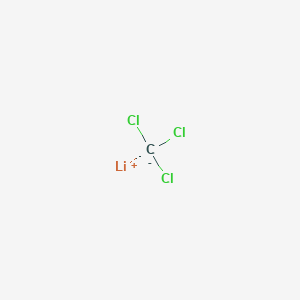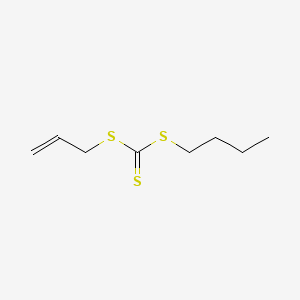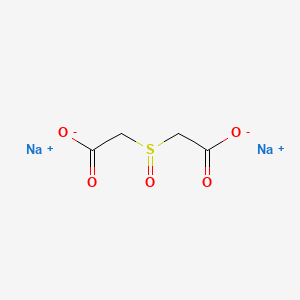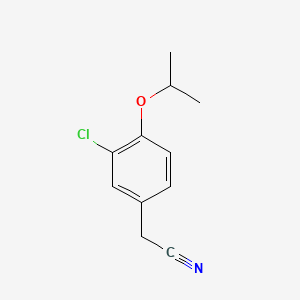
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C11H20O5. It is a clear, colorless to almost colorless liquid that is polar, hydrophilic, and has low volatility. This compound is used in various industrial applications due to its flexibility and dilution properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings, adhesives, and inks.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and thiols to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions are required, with common catalysts being hydrochloric acid or sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and inks.
Biology: It is used in the preparation of hydrogels for biomedical applications due to its hydrophilic nature.
Medicine: Research is ongoing into its use in drug delivery systems and tissue engineering.
Industry: It is used in UV-curable coatings for metal and wood, as well as in ink formulations.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form radicals under UV light or heat, initiating a chain reaction that leads to the formation of polymers. These polymers can then be used in various applications, providing flexibility, adhesion, and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acrylate: Similar in structure but with fewer ethoxy groups, leading to different physical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Diethylene glycol monoethyl ether acrylate: Similar in structure but with different ether linkages, leading to variations in hydrophilicity and polymerization behavior.
Uniqueness
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is unique due to its multiple ethoxy groups, which provide enhanced hydrophilicity and flexibility. This makes it particularly suitable for applications requiring low volatility and high polarity .
Propriétés
Numéro CAS |
45180-95-8 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-3-11(12)16-10-9-15-8-7-14-6-5-13-4-2/h3H,1,4-10H2,2H3 |
Clé InChI |
WPDXVLVDHUDHPC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


